2-Ethenyl-3-hexyloxirane
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Overview
Description
2-Ethenyl-3-hexyloxirane is an organic compound with the molecular formula C10H18O It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and an ethenyl group attached to the third carbon of the hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-hexyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of 2-ethenyl-3-hexene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions can yield this compound. The reaction typically occurs at room temperature and requires an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as titanium silicalite-1 (TS-1) can be employed in the epoxidation process to enhance selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-3-hexyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used for the oxidation of this compound.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the oxirane ring.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under basic conditions to form substituted products.
Major Products Formed
Oxidation: Formation of vicinal diols.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of various substituted alcohols, amines, or thiols.
Scientific Research Applications
2-Ethenyl-3-hexyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and as a reactive intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethenyl-3-hexyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications to form new carbon-oxygen or carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxyoctane: Similar in structure but lacks the ethenyl group.
Styrene oxide: Contains an oxirane ring but with a phenyl group instead of a hexyl chain.
Epichlorohydrin: Contains an oxirane ring with a chloromethyl group.
Uniqueness
2-Ethenyl-3-hexyloxirane is unique due to the presence of both an ethenyl group and a hexyl chain, which imparts distinct reactivity and properties compared to other similar compounds. This combination of functional groups makes it a versatile intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
88329-20-8 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-ethenyl-3-hexyloxirane |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-10-9(4-2)11-10/h4,9-10H,2-3,5-8H2,1H3 |
InChI Key |
PNYURLTXZRPCCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(O1)C=C |
Origin of Product |
United States |
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